N,N'-bis(1-phenylethyl)pentanediamide

Description

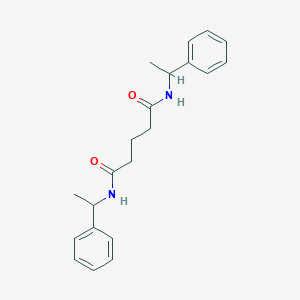

N,N'-bis(1-phenylethyl)pentanediamide is a diamide compound featuring a linear pentanediamide backbone (five-carbon chain) substituted with two 1-phenylethyl groups at the terminal nitrogen atoms. The 1-phenylethyl groups in the target compound introduce chirality, which is critical for enantioselective applications in coordination chemistry or supramolecular assemblies .

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N,N//'-bis(1-phenylethyl)pentanediamide |

InChI |

InChI=1S/C21H26N2O2/c1-16(18-10-5-3-6-11-18)22-20(24)14-9-15-21(25)23-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,22,24)(H,23,25) |

InChI Key |

JJNHLUHXPLYLRX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCC(=O)NC(C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCC(=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Varied Backbones

Pyridinedicarboxamide Derivatives

N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide replaces the pentanediamide backbone with a rigid pyridine ring. This structural modification enhances its ability to form stable tris-lanthanide(III) complexes (e.g., Eu³⁺, Tb³⁺), which exhibit high luminescence efficiency and circularly polarized luminescence (CPL). These properties make it valuable as a calibration standard in photophysical studies .

Cyclobutanedicarboxamide Derivatives

1,1-Cyclobutanedicarboxamide, 2-phenyl-N,N'-bis(1-phenylethyl)- features a cyclic four-membered backbone, introducing steric constraints. This rigidity could enhance binding specificity in biological or catalytic contexts compared to the linear pentanediamide .

Table 1: Structural and Physical Properties

Substituent Variations

Aromatic vs. Aliphatic Substituents

- N,N'-bis(4-cyanophenyl)pentanediamide: The electron-withdrawing cyano groups enhance polarity and may improve solubility in polar solvents. This contrasts with the hydrophobic 1-phenylethyl groups, which could increase membrane permeability in biological systems .

- N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide: Long aliphatic chains enable lipid-like behavior, facilitating siRNA transfection by interacting with cell membranes.

Functional and Application Differences

Table 2: Photophysical Properties of Lanthanide Complexes

| Ligand | Ln(III) Ion | Luminescence Efficiency | CPL Activity |

|---|---|---|---|

| N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide | Eu³⁺, Tb³⁺ | High (Quantum yield >50%) | Yes |

| Pentanediamide analogs | Not studied | Unknown | No data |

Chirality and Stereochemical Effects

The 1-phenylethyl groups in the target compound introduce two stereocenters, enabling enantiomeric resolution. This is critical for applications like asymmetric catalysis or chiral sensing, as seen in pyridinedicarboxamide-based CPL standards . In contrast, achiral analogs (e.g., N,N'-bis(4-cyanophenyl)pentanediamide) lack this stereochemical versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.